molecular formula C24H19Cl2N3O B12127786 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12127786
M. Wt: 436.3 g/mol
InChI Key: WDNLTFCCROREIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with dichloro groups and a propoxy chain linked to a methylindoloquinoxaline moiety

Preparation Methods

The synthesis of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The propoxy chain is then introduced via nucleophilic substitution reactions, followed by the chlorination of the benzene ring to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The propoxy chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids.

Scientific Research Applications

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its unique chemical properties may enable it to act as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can be compared with other similar compounds, such as:

    2,4-Dichloro-1-[3-(indolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Lacks the methyl group on the indole ring, which may affect its reactivity and biological activity.

    2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Has an ethoxy chain instead of a propoxy chain, which can influence its chemical properties and interactions.

    2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]toluene: Contains a toluene moiety instead of a benzene ring, potentially altering its stability and reactivity.

Properties

Molecular Formula

C24H19Cl2N3O

Molecular Weight

436.3 g/mol

IUPAC Name

6-[3-(2,4-dichlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H19Cl2N3O/c1-15-6-4-7-17-22-24(28-20-9-3-2-8-19(20)27-22)29(23(15)17)12-5-13-30-21-11-10-16(25)14-18(21)26/h2-4,6-11,14H,5,12-13H2,1H3

InChI Key

WDNLTFCCROREIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.